6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one
Description
6-Hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one is a coumarin derivative with a 4-(2-methoxyphenyl)piperazine moiety attached via a methylene linker at position 4 of the chromen-2-one core. Coumarins are renowned for their diverse biological activities, including antimicrobial, antitumor, and receptor-modulating properties . The incorporation of arylpiperazine groups, particularly 4-(2-methoxyphenyl)piperazine, enhances affinity for serotonin (5-HT) and dopamine receptors, making such compounds candidates for neurological and psychiatric therapeutics .
Properties
IUPAC Name |
6-hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-26-20-5-3-2-4-18(20)23-10-8-22(9-11-23)14-15-12-21(25)27-19-7-6-16(24)13-17(15)19/h2-7,12-13,24H,8-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQACOJWMJWUCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)OC4=C3C=C(C=C4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the Pechmann condensation reaction, where phenol derivatives react with β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid.
Introduction of the piperazine moiety: The chromen-2-one core is then reacted with a piperazine derivative, such as 1-(2-methoxyphenyl)piperazine, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative catalysts, solvents, and reaction conditions that are more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chromen-2-one core can be reduced to form a dihydro derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Pharmacological Comparison
Biological Activity
6-Hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one, a derivative of chromen-2-one, has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a hydroxy group, a methoxyphenyl piperazine moiety, and a phenyl group, which contribute to its pharmacological properties. Research indicates potential applications in treating neurodegenerative diseases, cancers, and as an antiviral agent.
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Chromen-2-one Core : Achieved through the condensation of salicylaldehyde with a β-keto ester under acidic conditions.
- Introduction of the Piperazine Moiety : The chromen-2-one intermediate is reacted with 4-(2-methoxyphenyl)piperazine in the presence of a base like potassium carbonate.
The structure allows for versatile modifications, making it valuable in drug discovery.
Biological Activities
The biological activities of this compound are diverse and include:
- Antiviral Activity : In vitro assays have shown effectiveness against viruses such as influenza A and Coxsackie B4, with determined IC50 values indicating its potency .
- Anticancer Properties : The compound exhibits cytotoxic effects against various cancer cell lines. For example, derivatives were tested against AGS, MGC-803, HCT-116, A-549, HepG2, and HeLa cells using MTT assays to evaluate cytotoxic potential .
- Neuroprotective Effects : Preliminary studies suggest potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's by inhibiting specific enzymes and interacting with neurotransmitter receptors .
Research indicates that this compound may inhibit oxidoreductase enzymes and stabilize enzyme-inhibitor complexes through hydrophobic interactions. These interactions are critical for understanding its therapeutic efficacy .
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally related to this compound and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one | Hydroxy and methoxy groups on chromen core | Focus on antioxidant properties |
| 7-Hydroxy-4-methyl-2H-chromen-2-one | Methyl group addition | Investigated for anti-inflammatory properties |
| 7-Hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one | Additional phenoxy group | Explored for antimicrobial activity |
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antiviral Efficacy : In vitro studies demonstrated that the compound effectively inhibits viral replication at low concentrations, suggesting its potential as a therapeutic agent against viral infections .
- Cytotoxicity Against Cancer Cells : A study reported that certain derivatives exhibited IC50 values significantly lower than those of established anticancer drugs, indicating enhanced potency .
- Receptor Binding Studies : Research showed that the compound interacts with various receptors, including serotonin receptors (5-HT), which may contribute to its neuropharmacological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
